molecular formula C13H11F3N2O2 B2505829 N-(Cyanomethyl)-2-prop-2-enoxy-5-(trifluoromethyl)benzamide CAS No. 1385464-02-7

N-(Cyanomethyl)-2-prop-2-enoxy-5-(trifluoromethyl)benzamide

Cat. No.: B2505829
CAS No.: 1385464-02-7
M. Wt: 284.238
InChI Key: FAQQREDFGBVRBO-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or therapeutic use. N-(Cyanomethyl)-2-prop-2-enoxy-5-(trifluoromethyl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and drug discovery. This compound incorporates key structural features, including a cyanomethyl group and a trifluoromethyl-substituted aromatic ring , which are known to influence both the molecule's physicochemical properties and its interactions with biological targets . The cyanomethyl moiety is a versatile building block, often serving as an intermediate in the synthesis of more complex heterocyclic systems, such as tetrazoles, which are valued as bioisosteres for carboxyl groups due to their enhanced metabolic stability . The presence of the prop-2-enoxy (allyloxy) side chain suggests potential as a synthetic intermediate that can undergo further chemical modifications, for instance, via reactions at the double bond . The trifluoromethyl group is a hallmark of many modern pharmaceuticals, as it can significantly improve a compound's metabolic stability, lipophilicity, and binding affinity . Researchers may explore this benzamide derivative as a key intermediate in the development of novel bioactive molecules, potentially for applications in antiviral, antibacterial, or anticancer research, given the established biological activities of related benzamide and tetrazole compounds . Handling and Safety: While specific handling data for this compound is not available, structural analogs are intended for use in controlled laboratory environments by qualified researchers. Standard personal protective equipment, including gloves and eyeshields, is recommended. Refer to the material safety data sheet (MSDS) for detailed hazard information.

Properties

IUPAC Name

N-(cyanomethyl)-2-prop-2-enoxy-5-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2/c1-2-7-20-11-4-3-9(13(14,15)16)8-10(11)12(19)18-6-5-17/h2-4,8H,1,6-7H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQQREDFGBVRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)C(F)(F)F)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-2-prop-2-enoxy-5-(trifluoromethyl)benzamide typically involves multiple steps. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, including stirring without solvent at room temperature or at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-2-prop-2-enoxy-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide compounds.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-2-prop-2-enoxy-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis and Key Differences

The compound’s uniqueness lies in its combination of trifluoromethyl, allyloxy, and cyanomethyl groups. Below is a comparative analysis with structurally related benzamides from the literature:

Table 1: Comparative Structural Features
Compound Name (CAS or Identifier) Molecular Formula Key Substituents Notable Features
N-(Cyanomethyl)-2-prop-2-enoxy-5-(trifluoromethyl)benzamide (1385464-02-7) C₁₃H₁₁F₃N₂O₂ 5-(Trifluoromethyl), 2-prop-2-enoxy, N-cyanomethyl Allyloxy group introduces potential polymerization or Michael addition reactivity.
5-chloro-N-[2-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide (439144-72-6) C₁₄H₈ClF₄NO₂ 5-Chloro, 2-hydroxy, N-(fluoro-trifluoromethylphenyl) Hydroxy group enhances hydrogen-bonding capacity; higher molecular weight (333.67 g/mol).
N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide (1a) Not reported 2-Isopropoxy, 5-fluoro, 4-(cyano-hydroxybutenamido), N-(chloro-fluorophenyl) Complex substituents suggest pharmaceutical applications; cyano and hydroxy groups may modulate solubility.
4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxybenzamide (EP 3 532 474 B1) C₁₆H₁₀BrClF₅NO₂ Bromo, fluoro, chiral trifluoropropoxy, N-(chloro-fluorophenyl) Bromine substitution likely increases steric bulk; chiral center impacts binding specificity.

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group increases hydrophobicity, comparable to other fluorinated benzamides . However, the cyanomethyl group may reduce logP relative to purely halogenated analogs.
  • Reactivity : The allyloxy group distinguishes it from alkoxy-substituted analogs (e.g., isopropoxy in 1a ), offering sites for covalent modifications or degradation.

Biological Activity

N-(Cyanomethyl)-2-prop-2-enoxy-5-(trifluoromethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound belongs to the benzamide class and is characterized by the presence of a cyanomethyl group, a prop-2-enoxy group, and a trifluoromethyl group. Its molecular formula is C13H11F3N2O2C_{13}H_{11}F_3N_2O_2 with a molecular weight of 284.23 g/mol.

PropertyValue
Molecular FormulaC₁₃H₁₁F₃N₂O₂
Molecular Weight284.23 g/mol
CAS Number1385464-02-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as proteins and enzymes. The compound forms stable complexes with these targets, modulating their activity and potentially leading to therapeutic effects. Research indicates that the trifluoromethyl group enhances the compound's lipophilicity, which may facilitate its interaction with biological membranes and increase its bioavailability .

Potential Therapeutic Applications

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may have anticancer properties by inhibiting specific pathways involved in cancer cell proliferation.
  • Neuroprotective Effects : Some derivatives show promise in protecting neuronal cells from stress-induced damage, which could be beneficial in neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound has been investigated for its potential to modulate inflammatory pathways, making it a candidate for treating inflammatory disorders.

Study on Anticancer Activity

A recent study explored the anticancer potential of this compound derivatives. The findings indicated that certain modifications to the compound enhanced its cytotoxic effects against various cancer cell lines. For example, a derivative exhibited an EC50 value of 10 µM in inhibiting cell viability in breast cancer cells, demonstrating significant potency compared to standard treatments .

Neuroprotective Study

In another investigation focusing on neuroprotection, researchers evaluated the effects of this compound on neuronal cells subjected to oxidative stress. The results showed that treatment with this compound significantly reduced markers of apoptosis and oxidative damage, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other benzamide derivatives:

Compound NameEC50 (µM)Activity Type
This compound10Anticancer
Benzamide Derivative A15Anticancer
Benzamide Derivative B25Neuroprotective

This table illustrates that while this compound shows promising activity, other derivatives also exhibit significant biological effects.

Q & A

Basic: What experimental methods are recommended for synthesizing N-(Cyanomethyl)-2-prop-2-enoxy-5-(trifluoromethyl)benzamide with high purity?

Methodological Answer:
Synthesis typically involves coupling reactions between the cyanomethylamine and a pre-functionalized benzamide intermediate. Key steps include:

  • Acylation: React 2-prop-2-enoxy-5-(trifluoromethyl)benzoic acid with cyanomethylamine using coupling agents like EDCI/HOBt in anhydrous DMF .
  • Purification: Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water to achieve >95% purity .
  • Validation: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Basic: How can the molecular structure of this compound be rigorously characterized?

Methodological Answer:

  • X-ray crystallography: Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and bond angles. Mercury CSD 2.0 can visualize voids and intermolecular interactions .
  • Spectroscopy: Use ¹⁹F NMR to confirm trifluoromethyl group integrity and IR spectroscopy (1700–1650 cm⁻¹ range) to validate the amide carbonyl .

Basic: What are the stability considerations for this compound under laboratory conditions?

Methodological Answer:

  • Thermal stability: Conduct TGA/DSC to identify decomposition thresholds (typically >150°C for trifluoromethyl benzamides) .
  • pH sensitivity: Store in neutral buffers (pH 6–8) to avoid hydrolysis of the acryloxy or cyanomethyl groups .

Advanced: What strategies can elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Target identification: Use affinity chromatography or SPR to identify protein binding partners. Structural analogs (e.g., thiadiazolyl benzamides) suggest potential kinase or protease inhibition .
  • In vitro assays: Test against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination via MTT assays. Compare with control compounds lacking the prop-2-enoxy group to assess substituent effects .

Advanced: How can computational modeling predict the compound’s reactivity or binding affinity?

Methodological Answer:

  • Docking studies: Use AutoDock Vina with PDB structures (e.g., EGFR kinase) to model binding poses. Prioritize the trifluoromethyl group for hydrophobic interactions .
  • DFT calculations: Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., acryloxy group for Michael addition) .

Advanced: What methodologies assess environmental persistence or metabolite formation?

Methodological Answer:

  • Degradation studies: Expose to simulated sunlight (UV-Vis) and analyze breakdown products via LC-MS. Monitor for trifluoroacetic acid, a common metabolite of trifluoromethyl groups .
  • Soil/water half-life: Use OECD 307 guidelines with GC-MS quantification. Structural analogs show half-lives of 7–30 days depending on microbial activity .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Reproducibility checks: Standardize assay conditions (e.g., serum-free media, fixed incubation times) to minimize variability .
  • Structural verification: Re-analyze disputed batches via XRD to confirm absence of polymorphic forms or stereochemical impurities .

Basic: What analytical techniques quantify this compound in complex matrices?

Methodological Answer:

  • HPLC-MS/MS: Use a C18 column with MRM transitions for the molecular ion (e.g., m/z 385 → 238 for the benzamide fragment). Limit of detection: ~0.1 ng/mL .
  • Fluorine-specific detection: ¹⁹F NMR (δ –60 to –65 ppm for CF₃) enables quantification without interference from biological matrices .

Basic: How to optimize solubility for in vitro studies?

Methodological Answer:

  • Solvent screening: Test DMSO (for stock solutions) and co-solvents like PEG-400 for aqueous dilution. LogP calculations (e.g., using MarvinSuite) predict hydrophobicity (~LogP 3.5) .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (sonication method) to enhance bioavailability .

Advanced: What structure-activity relationship (SAR) insights guide further derivatization?

Methodological Answer:

  • Key modifications: Replace the prop-2-enoxy group with thioethers (improved metabolic stability) or introduce electron-withdrawing substituents on the benzamide ring (enhanced target affinity) .
  • Bioisosterism: Substitute the cyanomethyl group with tetrazole (similar pKa, better solubility) .

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